molecular formula C14H32BrN B12651438 Butyl(2-ethylhexyl)dimethylammonium bromide CAS No. 93839-31-7

Butyl(2-ethylhexyl)dimethylammonium bromide

Cat. No.: B12651438
CAS No.: 93839-31-7
M. Wt: 294.31 g/mol
InChI Key: GRJJERMAONLFPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound with the molecular formula C14H32BrN and a molecular weight of 294.31458 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(2-ethylhexyl)dimethylammonium bromide typically involves the quaternization of dimethylamine with butyl bromide and 2-ethylhexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl(2-ethylhexyl)dimethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of silver nitrate or sodium chloride in aqueous or organic solvents.

    Oxidation and Reduction Reactions: Can involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed

Scientific Research Applications

Butyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl(2-ethylhexyl)dimethylammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and phase transfer catalysis. The molecular targets and pathways involved include the interaction with lipid membranes and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.

    Hexadecyltrimethylammonium Bromide: Known for its use in biological applications.

    Dodecyltrimethylammonium Bromide: Commonly used in industrial formulations.

Uniqueness

Butyl(2-ethylhexyl)dimethylammonium bromide is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to other quaternary ammonium compounds .

Properties

CAS No.

93839-31-7

Molecular Formula

C14H32BrN

Molecular Weight

294.31 g/mol

IUPAC Name

butyl-(2-ethylhexyl)-dimethylazanium;bromide

InChI

InChI=1S/C14H32N.BrH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1

InChI Key

GRJJERMAONLFPW-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(C)CCCC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.